molecular formula C17H21FN2O3 B5638125 4-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,4-oxazepan-5-one

4-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,4-oxazepan-5-one

Cat. No. B5638125
M. Wt: 320.36 g/mol
InChI Key: CCXUVJCMBOXTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar quinoline derivatives involves multiple steps, including reactions with various reagents under controlled conditions to achieve high yields. For instance, the synthesis of closely related compounds involves the condensation of quinoline carboxylic acids with aminoazepanes or similar amines in acetonitrile to yield quinolone derivatives with specific functional groups (Xia, Chen, & Yu, 2013). Another method includes a one-pot synthesis involving condensation of fluoroquinoline carbaldehydes, enaminones, and malononitrile or ethyl cyanoacetate in ethanol, demonstrating the versatility in synthesizing quinoline derivatives (Shah & Raj, 2015).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including NMR, mass spectrometry, and elemental analysis, helps establish the chemical structure and confirm the presence of specific substituents and functional groups. These techniques are critical in confirming the synthesis of the desired compound and understanding its molecular framework (Rao et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, enabling the introduction of different substituents that modify their chemical properties. For example, reactions involving cyclocondensation, alkylations, and reactions with hydrazine hydrate illustrate the compound's reactivity and the potential to synthesize diverse derivatives with specific properties (Dige et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, can be influenced by the specific substituents and their arrangement. Techniques like X-ray crystallography provide insights into the compound's crystal structure, offering clues about its stability, solubility, and potential interactions with biological targets (Ohba et al., 2012).

properties

IUPAC Name

4-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,4-oxazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-12-2-3-13-10-14(18)4-5-15(13)20(12)17(22)11-19-7-9-23-8-6-16(19)21/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXUVJCMBOXTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3CCOCCC3=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,4-oxazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.